2'-Deoxyadenosine-5'-monophosphate
2'-Deoxyadenosine-5'-monophosphate
dAMP, also known as deoxyadenylate or 2'-deoxy-AMP, belongs to the class of organic compounds known as purine 2'-deoxyribonucleoside monophosphates. These are purine nucleotides with monophosphate group linked to the ribose moiety lacking a hydroxyl group at position 2. dAMP exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). dAMP has been found in human liver and spleen tissues. Within the cell, dAMP is primarily located in the lysosome, mitochondria and cytoplasm. dAMP exists in all eukaryotes, ranging from yeast to humans. In humans, dAMP is involved in the azathioprine action pathway, the purine metabolism pathway, the mercaptopurine action pathway, and the thioguanine action pathway. dAMP is also involved in several metabolic disorders, some of which include myoadenylate deaminase deficiency, adenine phosphoribosyltransferase deficiency (aprt), adenosine deaminase deficiency, and the mitochondrial dna depletion syndrome pathway.
2'-deoxyadenosine 5'-monophosphate is a purine 2'-deoxyribonucleoside 5'-monophosphate having adenine as the nucleobase. It has a role as a fundamental metabolite. It is a purine 2'-deoxyribonucleoside 5'-monophosphate and a 2'-deoxyadenosine 5'-phosphate. It is a conjugate acid of a 2'-deoxyadenosine 5'-monophosphate(2-).
2'-deoxyadenosine 5'-monophosphate is a purine 2'-deoxyribonucleoside 5'-monophosphate having adenine as the nucleobase. It has a role as a fundamental metabolite. It is a purine 2'-deoxyribonucleoside 5'-monophosphate and a 2'-deoxyadenosine 5'-phosphate. It is a conjugate acid of a 2'-deoxyadenosine 5'-monophosphate(2-).
Brand Name:
Vulcanchem
CAS No.:
118764-06-0
VCID:
VC20871783
InChI:
InChI=1S/C10H14N5O6P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1
SMILES:
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O
Molecular Formula:
C10H14N5O6P
Molecular Weight:
331.22 g/mol
2'-Deoxyadenosine-5'-monophosphate
CAS No.: 118764-06-0
Cat. No.: VC20871783
Molecular Formula: C10H14N5O6P
Molecular Weight: 331.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | dAMP, also known as deoxyadenylate or 2'-deoxy-AMP, belongs to the class of organic compounds known as purine 2'-deoxyribonucleoside monophosphates. These are purine nucleotides with monophosphate group linked to the ribose moiety lacking a hydroxyl group at position 2. dAMP exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). dAMP has been found in human liver and spleen tissues. Within the cell, dAMP is primarily located in the lysosome, mitochondria and cytoplasm. dAMP exists in all eukaryotes, ranging from yeast to humans. In humans, dAMP is involved in the azathioprine action pathway, the purine metabolism pathway, the mercaptopurine action pathway, and the thioguanine action pathway. dAMP is also involved in several metabolic disorders, some of which include myoadenylate deaminase deficiency, adenine phosphoribosyltransferase deficiency (aprt), adenosine deaminase deficiency, and the mitochondrial dna depletion syndrome pathway. 2'-deoxyadenosine 5'-monophosphate is a purine 2'-deoxyribonucleoside 5'-monophosphate having adenine as the nucleobase. It has a role as a fundamental metabolite. It is a purine 2'-deoxyribonucleoside 5'-monophosphate and a 2'-deoxyadenosine 5'-phosphate. It is a conjugate acid of a 2'-deoxyadenosine 5'-monophosphate(2-). |
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CAS No. | 118764-06-0 |
Molecular Formula | C10H14N5O6P |
Molecular Weight | 331.22 g/mol |
IUPAC Name | [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Standard InChI | InChI=1S/C10H14N5O6P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1 |
Standard InChI Key | KHWCHTKSEGGWEX-RRKCRQDMSA-N |
Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O |
SMILES | C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O |
Canonical SMILES | C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O |
Melting Point | 148°C |
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